4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate

Description

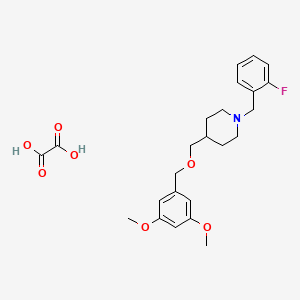

4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate is a piperidine-derived compound with a complex substitution pattern. Its structure includes:

- A piperidine core substituted at position 1 with a 2-fluorobenzyl group.

- At position 4, an oxymethyl linker connected to a 3,5-dimethoxybenzyl group.

- An oxalate counterion to enhance solubility and stability.

This compound’s design likely targets modulation of central nervous system (CNS) receptors or enzymes, given the fluorinated and methoxy-substituted aromatic groups, which are common in neuroactive agents .

Properties

IUPAC Name |

4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(2-fluorophenyl)methyl]piperidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3.C2H2O4/c1-25-20-11-18(12-21(13-20)26-2)16-27-15-17-7-9-24(10-8-17)14-19-5-3-4-6-22(19)23;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVNNYQGHAIABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=CC=C3F)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate typically involves multiple steps:

Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Introduction of the 3,5-Dimethoxybenzyl Group: This step often involves the alkylation of the piperidine nitrogen with 3,5-dimethoxybenzyl chloride under basic conditions.

Attachment of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide.

Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the piperidine ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the piperidine ring.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | Central core providing basic properties |

| Dimethoxybenzyl Group | Enhances lipophilicity and potential receptor binding |

| Fluorobenzyl Group | Modulates biological activity through receptor interactions |

| Oxalate Salt | Improves solubility and stability |

Chemistry

In the realm of chemistry, 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the development of new compounds with tailored properties for specific applications.

Biology

The compound has been investigated for its biological activity , particularly its interactions with enzymes and receptors. Studies suggest that it may exhibit:

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism.

- Receptor Binding : The compound may interact with neurotransmitter receptors, modulating cellular responses.

- Influence on Signaling Pathways : It may affect intracellular signaling cascades, leading to changes in gene expression or protein activity.

Medicine

In medical research, the compound is explored for its potential therapeutic effects. Its unique structure suggests possible applications as a drug candidate for various diseases. Notably:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound show moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

- Neuropharmacological Potential : The piperidine moiety is associated with anesthetic activity and treatment for conditions such as cocaine abuse .

Case Studies and Findings

- Antibacterial Screening : A series of compounds similar to this compound demonstrated significant antibacterial activity against various strains, showcasing its potential as an antimicrobial agent .

- Enzyme Inhibition Studies : Compounds bearing piperidine structures have shown efficacy as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .

- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins, suggesting its viability as a lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy and fluorobenzyl groups can enhance lipophilicity and membrane permeability, facilitating its action at target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Piperidine vs. Pyrrolidine Derivatives

- [1-(2-fluorophenyl)pyrrolidin-3-yl]methylamine: Core: Pyrrolidine (5-membered ring) instead of piperidine (6-membered). Substituents: A 2-fluorophenyl group and a methylamine side chain.

(b) Piperidine Derivatives with Halogenated Groups

- (R)-2-(3,5-difluorophenyl)piperidine hydrochloride :

- Core : Piperidine substituted at position 2 with a 3,5-difluorophenyl group .

- Key Difference : Fluorine atoms at meta positions versus methoxy groups in the target compound.

- Hypothesized Effect : Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while methoxy groups in the target compound could improve metabolic stability .

Substituent Analysis

(a) Aromatic Group Modifications

- 4-([4-(TERT-BUTYL)BENZYL]OXY)PIPERIDINE: Substituent: A bulky tert-butylbenzyloxy group at position 4.

(b) Linker Variations

Hypothetical Pharmacological and Physicochemical Properties

Table 1: Structural and Estimated Property Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Predicted logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Target Compound | Piperidine | 2-Fluorobenzyl, 3,5-dimethoxybenzyl-oxymethyl | ~463.5 | 3.2 | 0.8 (oxalate salt) |

| (R)-2-(3,5-difluorophenyl)piperidine HCl | Piperidine | 3,5-Difluorophenyl | ~265.7 | 2.8 | 1.2 (HCl salt) |

| [1-(2-fluorophenyl)pyrrolidin-3-yl]methylamine | Pyrrolidine | 2-Fluorophenyl, methylamine | ~220.3 | 1.9 | 5.6 |

| 4-([4-(TERT-BUTYL)BENZYL]OXY)PIPERIDINE | Piperidine | 4-tert-Butylbenzyloxy | ~317.5 | 4.1 | 0.3 |

Notes:

- logP : The target compound’s higher logP (3.2) vs. (R)-2-(3,5-difluorophenyl)piperidine (2.8) suggests greater lipophilicity, likely due to methoxy groups.

- Solubility: The oxalate salt form of the target compound may improve aqueous solubility compared to non-salt analogs .

Research Implications and Limitations

However, comparisons based on substituent chemistry suggest:

- The 2-fluorobenzyl group may enhance blood-brain barrier penetration relative to non-fluorinated analogs.

- 3,5-Dimethoxybenzyl substituents could confer antioxidant or anti-inflammatory properties, as seen in related polyphenolic compounds .

Biological Activity

The compound 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H29FNO4

- Molecular Weight : 437.5 g/mol

- CAS Number : 1396767-98-8

The compound features a piperidine ring with various substituents, including dimethoxybenzyl and fluorobenzyl groups. These modifications are crucial for enhancing the biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety is known to facilitate interactions that can modulate neurotransmitter systems, particularly those involving acetylcholine.

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Receptor Binding : The structural components allow for potential binding to various neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antibacterial Activity : Some studies have reported moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .

- Neuroprotective Effects : By inhibiting AChE, the compound may provide neuroprotective benefits, which is particularly relevant in neurodegenerative disorders.

- Hypoglycemic Activity : Compounds with piperidine structures have been associated with glucose regulation and potential benefits in diabetes management .

Comparative Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antibacterial | Piperidine derivatives | Moderate to strong activity |

| Enzyme Inhibition | AChE inhibitors | Enhanced cholinergic signaling |

| Neuroprotective | Similar piperidine compounds | Potential benefits in neurodegeneration |

| Hypoglycemic | Piperidine-based compounds | Regulation of glucose levels |

Case Studies

-

Antibacterial Screening :

A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against Salmonella typhi and Staphylococcus aureus, suggesting a promising avenue for developing new antibacterial agents . -

Neuroprotective Studies :

Research on related compounds demonstrated their efficacy as AChE inhibitors, leading to improved cognitive functions in animal models of Alzheimer's disease. These findings support the hypothesis that similar structures may possess neuroprotective properties through cholinergic modulation . -

Hypoglycemic Effects :

Investigations into piperidine derivatives revealed their potential in managing blood glucose levels, showcasing their multifaceted therapeutic applications beyond central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.